ethyl 3-chloro-2-oxopropanoate structural formula and properties
ethyl 3-chloro-2-oxopropanoate structural formula and properties
Topic: Ethyl 3-Chloro-2-Oxopropanoate: Structural Formula, Properties, and Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2][3]
A Critical Synthon for Thiazole-Based Pharmacophores[2][3]
Executive Summary
Ethyl 3-chloro-2-oxopropanoate (CAS 1694-41-3), also known as ethyl chloropyruvate, is a highly reactive
Chemical Identity & Structural Characterization[4][5][6]
The molecule consists of an ethyl ester backbone with a pyruvate core chlorinated at the 3-position.[2][3] The proximity of the electron-withdrawing ketone and ester groups makes the methylene chloride moiety exceptionally electrophilic toward nucleophilic attack.[2][3]
| Attribute | Detail |
| IUPAC Name | Ethyl 3-chloro-2-oxopropanoate |
| Common Synonyms | Ethyl chloropyruvate; 3-Chloropyruvic acid ethyl ester |
| CAS Registry Number | 1694-41-3 |
| Molecular Formula | |
| Molecular Weight | 150.56 g/mol |
| SMILES | CCOC(=O)C(=O)CCl |
| InChI Key | OIQULCHHLQEWPS-UHFFFAOYSA-N |
Structural Reactivity Analysis
-
C3 (Methylene): Highly susceptible to
displacement due to the adjacent carbonyl (activation) and the leaving group (Cl). -
C2 (Ketone): Electron-deficient carbonyl, prone to nucleophilic addition-elimination sequences.[2][3]
-
Ester Group: generally stable under mild thiazole-forming conditions but susceptible to hydrolysis in strong aqueous base.[2][3]
Physicochemical Properties[3][9][10][11][12][13][14][15][16]
The physical state of ethyl 3-chloro-2-oxopropanoate is sensitive to purity and temperature.[2][3] While often handled as a liquid in crude form, the pure compound is a low-melting solid.[1]
| Property | Value / Range | Notes |
| Physical State | Low-melting solid or semi-solid | Often appears as a yellow oil due to impurities.[2][3] |
| Melting Point | 45 °C (approx.)[4] | Pure crystalline form [1].[5] |
| Boiling Point | 184 °C (760 mmHg) | Decomposes at high temp; usually distilled at reduced pressure (e.g., 80–90 °C @ 10 mmHg). |
| Density | ~1.2 – 1.3 g/cm³ | Estimated for liquid phase. |
| Solubility | Soluble in EtOH, MeOH, DCM, EtOAc | Reacts violently with water (hydrolysis).[1] |
| Stability | Moisture Sensitive; Lachrymator | Prone to polymerization if not stored cold/inert. |
Synthesis & Production Strategies
Route A: Chlorination of Ethyl Pyruvate (Industrial Standard)
The most direct synthesis involves the
Reaction:
Causality & Control:
-
Solvent Choice: Dichloromethane (DCM) is used to maintain a low reflux temperature (~40°C), preventing the decomposition of the thermally sensitive product.
-
Reagent: Sulfuryl chloride (
) is preferred over gas for easier handling and stoichiometric control.
Route B: Oxidative Esterification (Alternative)
Oxidation of ethyl 3-chlorolactate using mild oxidants (e.g., Jones reagent or hypochlorite) can yield the target, though this is less common due to the difficulty of obtaining the specific chlorolactate precursor.
Core Application: Hantzsch Thiazole Synthesis
The primary utility of ethyl 3-chloro-2-oxopropanoate is the synthesis of 2-substituted thiazole-4-carboxylates.[2][3] This reaction follows the Hantzsch Thiazole Synthesis mechanism, a self-validating cascade reaction where the product is thermodynamically driven to aromaticity.[2]
Mechanistic Pathway
The reaction proceeds via two key steps:[6]
- Alkylation: The sulfur atom of the thioamide attacks the C3-chloride, displacing the halogen.
-
Cyclodehydration: The nitrogen atom attacks the C2-ketone, followed by loss of water to aromatize the ring.
Figure 1: Mechanistic cascade of the Hantzsch synthesis utilizing ethyl chloropyruvate.
Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate
Objective: Synthesize a thiazole derivative using ethyl 3-chloro-2-oxopropanoate and thioacetamide.
Reagents:
-
Thioacetamide (1.1 equiv)
-
Ethanol (Absolute, 10 volumes)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (1.1 equiv) in absolute ethanol.
-
Addition: Add ethyl 3-chloro-2-oxopropanoate (1.0 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the haloketone by TLC (mobile phase: 20% EtOAc/Hexanes).
-
Workup (Self-Validating):
-
Evaporate the solvent under reduced pressure to roughly 20% of the original volume.
-
Pour the residue into ice-cold saturated
solution. Why? This neutralizes the HCl byproduct, causing the free base thiazole to precipitate or oil out.
-
-
Isolation: Extract with Ethyl Acetate (3x), dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Hydrolysis Risk: The
-keto ester motif is prone to hydrolysis.[2][3] Exposure to atmospheric moisture degrades the compound into 3-chloropyruvic acid and ethanol.[2][3] -
Polymerization: Upon prolonged storage at room temperature, the compound may darken and polymerize.[1]
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon or Nitrogen).
-
Container: Tightly sealed glass with Teflon-lined caps.[2][3]
Safety Hazards[3][10]
-
Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a functioning fume hood.
-
Corrosive: Causes skin burns. Wear nitrile gloves and safety goggles [2].
References
-
PubChem. (n.d.). 3-chloro-2-oxopropanoic acid ethyl ester (CID 11469164).[2][3] National Library of Medicine. Retrieved from [Link]
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]
Sources
- 1. Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions [organic-chemistry.org]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
